ethyl 11-bromo-6-chloro-3,8,13-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-5-carboxylate
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Overview
Description
Ethyl 11-bromo-6-chloro-3,8,13-triazatricyclo[74002,7]trideca-1(9),2,4,6,10,12-hexaene-5-carboxylate is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 11-bromo-6-chloro-3,8,13-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the triazatricyclo core, followed by the introduction of bromo and chloro substituents. Common reagents used in these steps include brominating and chlorinating agents under controlled conditions to ensure selective substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 11-bromo-6-chloro-3,8,13-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromo and chloro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Common reagents for these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation can yield various oxidized derivatives.
Scientific Research Applications
Ethyl 11-bromo-6-chloro-3,8,13-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used in studies to understand its interaction with biological molecules and potential biological activities.
Mechanism of Action
The mechanism of action of ethyl 11-bromo-6-chloro-3,8,13-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 7-chloro-10-thia-3,6,8-triazatricyclo[7.3.0.0², ]dodeca-1(9),2,4,7,11-pentaene-5-carboxylate
- tert-butyl 3-amino-8-thia-4,6,11-triazatricyclo[7.4.0.0 trideca-1(9),2,4,6-tetraene-11-carboxylate
Uniqueness
Ethyl 11-bromo-6-chloro-3,8,13-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-5-carboxylate is unique due to its specific bromo and chloro substituents, which confer distinct chemical reactivity and potential biological activity compared to similar compounds. Its tricyclic structure also contributes to its uniqueness, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C13H9BrClN3O2 |
---|---|
Molecular Weight |
354.58 g/mol |
IUPAC Name |
ethyl 11-bromo-6-chloro-3,8,13-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-5-carboxylate |
InChI |
InChI=1S/C13H9BrClN3O2/c1-2-20-13(19)7-5-17-12-10-8(3-6(14)4-16-10)18-11(12)9(7)15/h3-5,18H,2H2,1H3 |
InChI Key |
ZNMFRUDDAXIDOI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1Cl)NC3=C2N=CC(=C3)Br |
Origin of Product |
United States |
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